2-(3-bromo-4-methoxyphenyl)-4,5-diphenyl-1H-imidazole
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Overview
Description
2-(3-bromo-4-methoxyphenyl)-4,5-diphenyl-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a bromo and methoxy group on the phenyl ring, along with two phenyl groups attached to the imidazole ring
Preparation Methods
The synthesis of 2-(3-bromo-4-methoxyphenyl)-4,5-diphenyl-1H-imidazole typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, and at elevated temperatures.
Chemical Reactions Analysis
2-(3-bromo-4-methoxyphenyl)-4,5-diphenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromo group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, where it reacts with organoboron compounds to form new carbon-carbon bonds.
Scientific Research Applications
2-(3-bromo-4-methoxyphenyl)-4,5-diphenyl-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Materials Science: The compound is studied for its properties in the development of new materials, including polymers and organic semiconductors.
Biological Research: It is used as a probe in biological studies to understand various biochemical pathways and interactions.
Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 2-(3-bromo-4-methoxyphenyl)-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
2-(3-bromo-4-methoxyphenyl)-4,5-diphenyl-1H-imidazole can be compared with other imidazole derivatives such as:
2-(3-bromo-4-methoxyphenyl)-3-nitropyridine: This compound has a nitro group instead of the diphenyl groups, leading to different chemical properties and applications.
5-Bromo-2-methoxypyridine: This compound lacks the imidazole ring and has different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromo and methoxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H17BrN2O |
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Molecular Weight |
405.3 g/mol |
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)-4,5-diphenyl-1H-imidazole |
InChI |
InChI=1S/C22H17BrN2O/c1-26-19-13-12-17(14-18(19)23)22-24-20(15-8-4-2-5-9-15)21(25-22)16-10-6-3-7-11-16/h2-14H,1H3,(H,24,25) |
InChI Key |
SXCHRKFRXHEZGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4)Br |
Origin of Product |
United States |
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